molecular formula C6H5N3O B1203732 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 57489-79-9

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1203732
CAS No.: 57489-79-9
M. Wt: 135.12 g/mol
InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound endows it with diverse biological activities, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidin-7(4H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting their activity. This interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues and blocking the ATP-binding site . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been found to bind to serum albumin, facilitating its transport in the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can be targeted to specific organelles through post-translational modifications, enhancing its efficacy in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the reaction of 1,2-allenic ketones with aminopyrazoles in acetone at room temperature. The reaction mixture is then concentrated under vacuum, and the residue is purified by chromatography on silica gel to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Imidazo[1,5-a]pyridine

Uniqueness

Pyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique structural features and diverse biological activities. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-79-9, 29274-23-5
Record name 57489-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
pyrazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.